Enhanced Muscarinic Receptor Subtype Affinity Through Ether Linkage vs. Ester Linkage in Hybrid Ligands
In a study of hybrid mAChR antagonists, the presence of an ether bridge (exemplified by the quinuclidin-3-yloxy scaffold) was shown to confer higher binding affinities across all five mAChR subtypes (M1–M5) compared to an ester bridge, as demonstrated with ligand (R,S)-5 which achieved Ki values in the nanomolar range comparable to the drug solifenacin [1]. For the M1 subtype, the ether-linked compound showed a notable preference, a selectivity shift not observed with the reference antagonist solifenacin [1].
| Evidence Dimension | Binding Affinity (pKi) at human mAChR subtypes (M1–M5) |
|---|---|
| Target Compound Data | For the ether-linked hybrid (R,S)-5: Ki values in the low nanomolar range; highest affinity at M1 with pKi comparable to solifenacin at M3 [1]. |
| Comparator Or Baseline | Solifenacin (a marketed M3-preferring antagonist) and the corresponding ester-linked hybrid compounds [1]. |
| Quantified Difference | Ether linker (quinuclidin-3-yloxy) yields higher Ki values across all subtypes vs. ester linker; (R,S)-5 shows a distinct M1-preferring selectivity profile unlike solifenacin [1]. |
| Conditions | Radioligand binding displacement assays using human mAChR subtypes M1–M5 expressed in CHO cell membranes [1]. |
Why This Matters
This evidence demonstrates that the ether-linked quinuclidine core, which is a defining feature of 3-Fluoro-4-(quinuclidin-3-yloxy)aniline, can be leveraged to engineer mAChR ligands with tailored subtype selectivity, a key differentiator for CNS drug discovery programs.
- [1] Del Bello, F.; Bonifazi, A.; Giorgioni, G.; Petrelli, R.; Quaglia, W.; Altomare, A.; Falcicchio, A.; Matucci, R.; Vistoli, G.; Piergentili, A. Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments. Eur. J. Med. Chem. 2017, 137, 280-291. View Source
